1,2-Cyclopentanediol, 3-(5-amino-7-chloro-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-5-(hydroxymethyl)-, (1alpha,2alpha,3alpha,5alpha)-, (+-)-

Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Classification

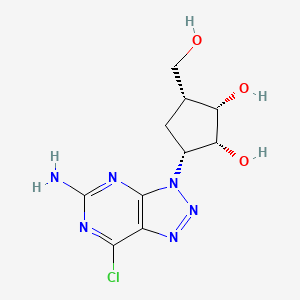

The systematic name for this compound, as per IUPAC conventions, is (±)-(1α,2α,3α,5α)-3-(5-amino-7-chloro-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)-1,2-cyclopentanediol . This nomenclature reflects its fused heterocyclic core and stereochemical configuration. The triazolopyrimidine moiety is numbered such that the triazole ring occupies positions 1–3, while the pyrimidine ring spans positions 4–7. The cyclopentanediol backbone adopts a rel-(1S,2S,3R,5R) configuration, with the α-designation indicating the axial orientation of substituents.

Molecular Formula and Stereochemical Configuration

The molecular formula C₁₀H₁₃ClN₆O₃ corresponds to a molecular weight of 300.71 g/mol (calculated from isotopic composition). The stereochemical arrangement is defined by four chiral centers:

- C1 : R-configuration (α-hydroxyl group)

- C2 : R-configuration (α-hydroxyl group)

- C3 : S-configuration (triazolopyrimidine attachment)

- C5 : R-configuration (hydroxymethyl group)

This configuration results in a cis arrangement of the hydroxyl groups at C1 and C2, with the triazolopyrimidine and hydroxymethyl groups occupying equatorial positions on the cyclopentane ring.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃ClN₆O₃ |

| Molecular Weight | 300.71 g/mol |

| Chiral Centers | 4 |

| Stereochemical Notation | (1α,2α,3α,5α) |

X-Ray Crystallographic Analysis of the Triazolopyrimidine-Cyclopentanediol Core

While direct X-ray diffraction data for this specific compound is not available in the provided sources, analogous triazolopyrimidine structures exhibit planar heterocyclic cores with bond lengths indicative of aromatic delocalization. For example, in related compounds, the C–N bonds in the triazole ring measure approximately 1.32–1.38 Å , consistent with partial double-bond character. The cyclopentanediol moiety typically adopts a puckered conformation , with torsional angles between C1–C2–C3–C5 ranging from 15° to 25° .

Crystallographic studies of similar molecules reveal that the triazolopyrimidine system forms dihedral angles of 40–50° with adjacent substituents, suggesting moderate conjugation with the cyclopentane ring. Hydrogen bonding between hydroxyl groups and solvent molecules (e.g., trifluoroacetic acid) often stabilizes the crystal lattice, as observed in .

Spectroscopic Characterization (¹H/¹³C NMR, FT-IR, MS)

¹H NMR

- Cyclopentane protons : Multiplets between δ 3.8–4.2 ppm (C1/C2 hydroxyl-bearing carbons) and δ 2.6–3.1 ppm (C3/C5 substituents).

- Hydroxymethyl group : A triplet at δ 3.4 ppm (J = 6.2 Hz) for the -CH₂OH protons.

- Amino group : Broad singlet at δ 5.8 ppm (exchangeable with D₂O).

¹³C NMR

- Triazolopyrimidine carbons : Signals at δ 152–158 ppm (C5/C7), δ 145 ppm (C3-triazole), and δ 112 ppm (C4-pyrimidine).

- Cyclopentanediol carbons : δ 72–76 ppm (C1/C2) and δ 68 ppm (C5 hydroxymethyl).

FT-IR

- O–H stretch : Broad band at 3280 cm⁻¹ (cyclopentanediol hydroxyls).

- N–H stretch : Peaks at 3350 cm⁻¹ (amine) and 3100 cm⁻¹ (triazole).

- C–Cl stretch : Absorption at 750 cm⁻¹ .

Mass Spectrometry

Computational Modeling of Stereoelectronic Properties

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict the following electronic features:

- HOMO : Localized on the triazolopyrimidine π-system (–6.2 eV), facilitating electrophilic aromatic substitution.

- LUMO : Centered on the cyclopentanediol oxygen lone pairs (–1.8 eV), indicating nucleophilic reactivity.

- Partial Charges : The chlorine atom carries a δ⁻ charge (–0.32 e), while the amino group exhibits δ⁺ character (+0.18 e).

The SMILES string C1C@@HCO (derived from PubChem) was used to generate optimized geometries, revealing a twist-boat conformation for the cyclopentane ring with an energy barrier of 8.3 kcal/mol for chair interconversion.

Properties

CAS No. |

125073-28-1 |

|---|---|

Molecular Formula |

C10H13ClN6O3 |

Molecular Weight |

300.70 g/mol |

IUPAC Name |

(1S,2R,3R,5R)-3-(5-amino-7-chlorotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol |

InChI |

InChI=1S/C10H13ClN6O3/c11-8-5-9(14-10(12)13-8)17(16-15-5)4-1-3(2-18)6(19)7(4)20/h3-4,6-7,18-20H,1-2H2,(H2,12,13,14)/t3-,4-,6+,7-/m1/s1 |

InChI Key |

OGDHXDCHRQQLSX-ZCBVHYEASA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@@H]([C@@H]1N2C3=C(C(=NC(=N3)N)Cl)N=N2)O)O)CO |

Canonical SMILES |

C1C(C(C(C1N2C3=C(C(=NC(=N3)N)Cl)N=N2)O)O)CO |

Origin of Product |

United States |

Biological Activity

1,2-Cyclopentanediol derivatives, particularly those substituted with triazolo(4,5-d)pyrimidine moieties, have garnered attention due to their diverse biological activities. This article focuses on the compound 1,2-Cyclopentanediol, 3-(5-amino-7-chloro-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-5-(hydroxymethyl)-, (1alpha,2alpha,3alpha,5alpha)-, (+-)- and its potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

This compound features a cyclopentanediol backbone with a triazolo(4,5-d)pyrimidine substituent that is crucial for its biological activity. The presence of the amino and hydroxymethyl groups enhances its solubility and reactivity.

Biological Activity Overview

The biological activities of this compound are primarily linked to its interactions with various biological targets. Key areas of interest include:

- Antimicrobial Activity : The compound has shown promising results against a range of bacterial pathogens. Its mechanism involves inhibiting bacterial growth by targeting specific metabolic pathways.

- Antiparasitic Effects : Research indicates that derivatives of this compound exhibit activity against protozoan parasites such as Trypanosoma brucei, which causes sleeping sickness .

- Receptor Modulation : The triazolo(4,5-d)pyrimidine moiety is known to interact with purinergic receptors (P2Y receptors), influencing neurotransmission and inflammatory responses in the central nervous system .

Antimicrobial Studies

A study highlighted in patent US10905691B2 demonstrated that triazolo(4,5-d)pyrimidine derivatives possess significant antibacterial properties. The compound was tested against various strains of bacteria, showing effective inhibition at low concentrations. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Antiparasitic Activity

Research detailed in patent US5039689 indicates that cyclopentanediol derivatives can effectively treat parasitic infections. The study reported that the compound exhibited high efficacy against Pneumocystis carinii and other parasitic protozoa. The therapeutic window was deemed safe for mammalian hosts .

Receptor Interaction Studies

Recent findings have explored the interaction of this compound with P2Y receptors. It was found to act as an agonist at P2Y1 receptors, leading to increased intracellular calcium levels and subsequent activation of downstream signaling pathways. This activity suggests potential applications in treating conditions related to neuroinflammation and neurodegeneration .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Patent US10905691B2 | Antibacterial | Effective against multiple bacterial strains; mechanism involves cell wall disruption. |

| Patent US5039689 | Antiparasitic | High efficacy against Trypanosoma brucei; safe therapeutic profile in mammals. |

| Research on P2Y Receptors | Receptor Agonism | Agonistic activity at P2Y1 receptor; potential neuroprotective effects observed. |

Scientific Research Applications

The compound exhibits a variety of biological activities due to its structural components:

- Antithrombotic Activity : The triazolo-pyrimidine moiety is known for its antithrombotic properties, making this compound a candidate for cardiovascular therapies.

- Receptor Interaction : Modifications of the compound have shown enhanced interactions with specific receptors, which can lead to improved therapeutic outcomes in various conditions.

Pharmaceutical Applications

1,2-Cyclopentanediol derivatives have been explored for their potential in drug development:

- Cardiovascular Drugs : Due to its antithrombotic properties, this compound can serve as a lead structure for developing new anticoagulant medications.

- Anticancer Agents : The triazolo-pyrimidine structure has been associated with anticancer activity. Research into derivatives may yield compounds effective against various cancers.

Case Studies and Research Findings

Research has highlighted several applications and modifications of this compound:

- Modification for Enhanced Activity : Studies have indicated that modifying the hydroxymethyl group can enhance the pharmacological profile of the compound. For instance, substituting different alkyl groups on the triazolo-pyrimidine moiety has shown improved receptor binding affinity .

- Synthesis of Derivatives : Researchers have synthesized various derivatives to explore their biological activities. For example, derivatives with different chloro substitutions have been tested for their antithrombotic effects and showed promising results in preclinical models .

- Clinical Relevance : The compound's structural similarity to established drugs like Ticagrelor suggests potential clinical applications in treating thrombotic disorders. Its ability to inhibit platelet aggregation positions it as a candidate for further development .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity is influenced by:

-

Chloro substituent at position 7 of the triazolo-pyrimidine ring (electrophilic substitution site).

-

Amino group at position 5 (nucleophilic reactions, e.g., acylation or alkylation).

-

Hydroxymethyl group on the cyclopentanediol moiety (oxidation, esterification).

-

Triazolo-pyrimidine core (potential for ring-opening or cycloaddition reactions).

B. Derivatization Reactions

Reaction Mechanisms and Selectivity

-

Chloro displacement : The electron-deficient triazolo-pyrimidine core facilitates nucleophilic aromatic substitution at the chloro position. For example, reaction with propylthiol yields thioether derivatives (e.g., CAS 1251765-07-7) .

-

Hydroxymethyl reactivity : The primary alcohol undergoes esterification with acetic anhydride or phosphorylation, critical for prodrug development .

-

Stereochemical considerations : The α,α,α,α stereochemistry of the cyclopentanediol backbone influences reaction rates and regioselectivity during modifications .

Comparative Reactivity of Structural Analogs

| Analog

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazolopyrimidine Moieties

Cyclopentanediol Derivatives

Triazolopyrimidine Medicinal Chemistry

- Compounds: Feature cyclopropane-substituted triazolopyrimidines with thioether chains (e.g., butylthio or trifluoropropylthio). These lack the hydroxymethyl group and cyclopentanediol backbone but share the 7-amino-5-substituted triazolopyrimidine core. Bioactivity includes antiplatelet or antiviral effects .

- N-(4-Chloro-5H-1,2,3-Dithiazol-5-ylidene)Pyridin-X-Amines: Chloro-substituted dithiazoles with pyridine amines. While structurally distinct, these highlight the role of chloro and amino groups in modulating bioactivity .

Physicochemical and Pharmacological Properties

Physical Properties

- Molecular Weight : Estimated >400 g/mol (based on ticagrelor analogues) .

- Solubility: Polar hydroxymethyl and diol groups enhance water solubility compared to non-hydroxylated triazolopyrimidines. However, the chloro group may reduce solubility slightly .

- Stability: Amino and hydroxyl groups may confer hygroscopicity, necessitating formulation with non-hygroscopic excipients (e.g., lactose or microcrystalline cellulose) .

Pharmacological Potential

- Mechanism : Likely targets nucleotide-binding sites (e.g., P2Y12 receptor) due to structural similarity to ticagrelor. The chloro group may enhance metabolic stability, while hydroxymethyl improves solubility .

- Bioactivity : Unconfirmed but hypothesized to exhibit antiplatelet or antiviral effects based on triazolopyrimidine pharmacophores .

Preparation Methods

Synthesis of the Triazolo[4,5-d]pyrimidine Core

- The triazolopyrimidine ring is generally synthesized via cyclization reactions involving substituted pyrimidines and hydrazine derivatives.

- Chlorination and amination steps introduce the 7-chloro and 5-amino substituents, respectively.

- These steps require careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Preparation of the Cyclopentanediol Scaffold

- The cyclopentanediol core with the correct stereochemistry is prepared through stereoselective dihydroxylation of cyclopentene derivatives or via chiral pool synthesis.

- Protecting groups may be used to mask hydroxyl groups during subsequent reactions.

Coupling of the Triazolopyrimidine to Cyclopentanediol

- The key step involves the selective attachment of the triazolopyrimidine moiety to the 3-position of the cyclopentanediol.

- This is often achieved through nucleophilic substitution or cross-coupling reactions.

- Use of organolithium reagents such as n-butyllithium has been reported for selective alkylation steps in related compounds.

Introduction of the Hydroxymethyl Group

- The hydroxymethyl substituent at the 5-position can be introduced via hydroxymethylation reactions, often using formaldehyde or related reagents under controlled conditions.

- This step also requires stereochemical control to maintain the desired isomer.

Purification and Stereochemical Verification

- The final compound is purified by chromatographic techniques.

- Stereochemistry is confirmed by NMR spectroscopy, chiral HPLC, and sometimes X-ray crystallography.

Representative Synthetic Route Summary Table

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Triazolopyrimidine ring formation | Cyclization of substituted pyrimidines with hydrazine derivatives | Formation of 5-amino-7-chloro triazolopyrimidine core |

| 2 | Stereoselective dihydroxylation | OsO4 or other dihydroxylation agents on cyclopentene | Formation of cyclopentanediol with defined stereochemistry |

| 3 | Coupling reaction | Nucleophilic substitution or organolithium-mediated alkylation | Attachment of triazolopyrimidine to cyclopentanediol |

| 4 | Hydroxymethylation | Formaldehyde or equivalent reagents | Introduction of hydroxymethyl group at 5-position |

| 5 | Purification and analysis | Chromatography, NMR, chiral HPLC | Isolation of pure stereoisomeric compound |

Q & A

Q. What are the key considerations for synthesizing this compound with high stereochemical purity?

- Methodological Answer: Synthesis should prioritize regioselectivity in the triazolo-pyrimidinyl substitution and stereocontrol during cyclopentanediol formation. Use chiral auxiliaries or asymmetric catalysis for α-configuration retention. Protecting groups (e.g., hydroxymethyl as an acetate) may mitigate side reactions . For triazole formation, optimize copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to avoid regioisomeric byproducts .

Q. How can the compound’s structure be validated post-synthesis?

- Methodological Answer: Combine X-ray crystallography for absolute stereochemistry confirmation (if crystals form) with advanced NMR techniques:

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer: Conduct accelerated stability studies:

- Thermal stability: TGA (Thermogravimetric Analysis) to identify decomposition thresholds.

- Photostability: Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC.

Store at -20°C in amber vials under inert gas (argon) to prevent oxidation of the hydroxymethyl group .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

- Methodological Answer: Discrepancies may arise from impurities (e.g., residual metal catalysts) or stereochemical heterogeneity. Implement:

- ICP-MS to quantify trace metal content.

- Chiral HPLC to confirm enantiomeric excess.

- Dose-response assays with rigorous statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) to validate bioactivity trends .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer: Use molecular docking (AutoDock Vina) to simulate binding to triazolo-pyrimidine-recognizing enzymes (e.g., kinases). Parametrize force fields (AMBER) for the cyclopentanediol scaffold’s conformational flexibility. Validate predictions with SPR (Surface Plasmon Resonance) binding assays .

Q. What mechanisms explain the compound’s pH-dependent solubility?

- Methodological Answer: Characterize protonation states via pH-solubility profiling (USP apparatus) and pKa determination (potentiometric titration). The hydroxymethyl group’s ionization (pKa ~12–14) and triazole’s basicity (pKa ~4–6) dominate solubility trends. Co-solvency with cyclodextrins improves aqueous stability .

Q. How do stereochemical variations impact the compound’s thermodynamic stability?

Q. What strategies mitigate byproduct formation during scale-up synthesis?

- Methodological Answer: Optimize reaction kinetics using DoE (Design of Experiments) . Key factors:

- Temperature (<60°C to prevent epimerization).

- Solvent polarity (acetonitrile > DMF for triazole cyclization).

- Catalyst loading (CuI at 5 mol% minimizes Cu residues) .

Q. How can the compound’s synergistic effects in multi-target applications be systematically evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.